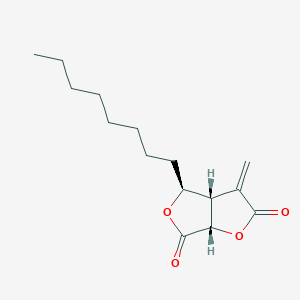
AZD-5423
Übersicht
Beschreibung
AZD-5423 ist ein nicht-steroidaler Glukokortikoid-Rezeptormodulator, der von AstraZeneca entwickelt wurde. Er wird in erster Linie für sein Potenzial zur Behandlung von Atemwegserkrankungen wie Asthma und chronisch obstruktiver Lungenerkrankung (COPD) untersucht. Diese Verbindung soll Entzündungen reduzieren und die Lungenfunktion verbessern, ohne die Nebenwirkungen, die üblicherweise mit steroidalen Behandlungen verbunden sind .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur des Phenylpyrazols. Der Syntheseweg umfasst typischerweise:
Bildung des Pyrazolrings: Dies wird durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen oder β-Ketoestern erreicht.
Substitutionsreaktionen: Die Phenylgruppe wird durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Funktionsgruppenmodifikationen: Verschiedene funktionelle Gruppen werden an den Phenylpyrazolkern hinzugefügt, um seine biologische Aktivität und Selektivität zu verbessern.
Industrielle Produktionsmethoden für this compound werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Diese Methoden umfassen oft den Einsatz fortschrittlicher katalytischer Prozesse und kontinuierlicher Durchflussreaktoren, um die Synthese zu rationalisieren und die Produktionskosten zu senken .
Wissenschaftliche Forschungsanwendungen
AZD-5423 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung bei der Untersuchung von nicht-steroidalen Glukokortikoid-Rezeptormodulatoren verwendet.
Biologie: Forscher verwenden this compound, um die biologischen Pfade zu untersuchen, die an Entzündungen und Immunantworten beteiligt sind.
Medizin: Die Verbindung wird für ihr Potenzial zur Behandlung von Atemwegserkrankungen wie Asthma und COPD untersucht.
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den Glukokortikoid-Rezeptor selektiv moduliert. Wenn die Verbindung an den Rezeptor bindet, aktiviert sie eine Kaskade von molekularen Ereignissen, die zur Unterdrückung von pro-inflammatorischen Genen und zur Aktivierung von entzündungshemmenden Genen führen. Dies führt zu einer Reduktion der Entzündung und einer Verbesserung der Lungenfunktion. Die molekularen Zielstrukturen, die an diesem Weg beteiligt sind, umfassen verschiedene Transkriptionsfaktoren und Signalmoleküle, die die Immunantwort regulieren .
Wirkmechanismus
Target of Action
AZD-5423, also known as “2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide”, is a potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator . The glucocorticoid receptor is the primary target of this compound . This receptor plays a crucial role in regulating a variety of genes, including some linked to inflammation .
Mode of Action
As a glucocorticoid receptor modulator, this compound interacts with the glucocorticoid receptor, leading to changes in the expression of genes associated with inflammation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its interaction with the glucocorticoid receptor. When activated, this receptor helps to regulate a variety of genes, including some linked to inflammation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the glucocorticoid receptor. By interacting with this receptor, this compound can influence the expression of genes associated with inflammation . This can lead to a reduction in inflammation and swelling, which is particularly beneficial in conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Biochemische Analyse
Biochemical Properties
AZD-5423 is a potent, selective, and non-steroidal glucocorticoid receptor (GR) modulator . It has a high affinity for the glucocorticoid receptor, with an IC50 of 0.9 nM in a radioligand human glucocorticoid receptor assay . The selectivity of this compound towards other steroid hormone receptors is over 900-fold .
Cellular Effects
This compound effectively reduces allergen-induced responses in subjects with mild allergic asthma . It has been used in trials studying the basic science and treatment of Asthma, Bioavailability and AUC, and Chronic Obstructive Pulmonary Disease (COPD) .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a glucocorticoid receptor modulator . When activated, this receptor helps to regulate a variety of genes, including some linked to inflammation .
Temporal Effects in Laboratory Settings
It has been reported that this compound performed best in tests among several potent compounds in lab animals designed to help approximate human lung disease .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Transport and Distribution
It is known that this compound is an inhaled compound , suggesting that it may be distributed through the respiratory system, but specific transporters or binding proteins have not been identified.
Subcellular Localization
As a glucocorticoid receptor modulator, it is likely to be found in the cytoplasm and nucleus of cells, as these are the typical locations of steroid hormone receptors . Specific targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been identified.
Vorbereitungsmethoden
The synthesis of AZD-5423 involves several steps, starting with the preparation of the core phenylpyrazole structure. The synthetic route typically includes:
Formation of the pyrazole ring: This is achieved through the cyclization of appropriate hydrazine derivatives with diketones or β-keto esters.
Substitution reactions: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Functional group modifications: Various functional groups are added to the phenylpyrazole core to enhance its biological activity and selectivity.
Industrial production methods for this compound are optimized to ensure high yield and purity. These methods often involve the use of advanced catalytic processes and continuous flow reactors to streamline the synthesis and reduce production costs .
Analyse Chemischer Reaktionen
AZD-5423 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Phenylpyrazolkern zu modifizieren.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen sind üblich bei der Synthese und Modifikation von this compound.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Elektrophile und Nucleophile für Substitutionsreaktionen. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate der ursprünglichen Verbindung mit modifizierten funktionellen Gruppen, um ihre pharmakologischen Eigenschaften zu verbessern .
Vergleich Mit ähnlichen Verbindungen
AZD-5423 ist unter den Glukokortikoid-Rezeptormodulatoren aufgrund seiner nicht-steroidalen Natur und hohen Selektivität für den Rezeptor einzigartig. Ähnliche Verbindungen umfassen:
AZD-7594: Ein weiterer nicht-steroidaler Glukokortikoid-Rezeptormodulator, der von AstraZeneca entwickelt wurde und für ähnliche Indikationen eingesetzt wird.
Dagrocorat: Ein selektiver Glukokortikoid-Rezeptormodulator mit einer anderen chemischen Struktur, aber ähnlichen therapeutischen Anwendungen.
Fosdagrocorat: Ein Prodrug von Dagrocorat, das entwickelt wurde, um seine Bioverfügbarkeit und pharmakokinetischen Eigenschaften zu verbessern
This compound zeichnet sich durch sein Potenzial für reduzierte Nebenwirkungen und verbesserte Wirksamkeit bei der Behandlung von Atemwegserkrankungen im Vergleich zu traditionellen steroidalen Behandlungen aus .
Eigenschaften
IUPAC Name |
2,2,2-trifluoro-N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(3-methoxyphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F4N3O3/c1-15(31-24(33)25(27,28)29)23(16-4-3-5-20(12-16)34-2)35-21-10-11-22-17(13-21)14-30-32(22)19-8-6-18(26)7-9-19/h3-15,23H,1-2H3,(H,31,33)/t15-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNQMDSJHADDFT-WNSKOXEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F4N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40145823 | |
| Record name | AZD-5423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034148-04-3 | |
| Record name | 2,2,2-Trifluoro-N-[(1S,2R)-2-[[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy]-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1034148-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-5423 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034148043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-5423 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AZD-5423 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-N-[(1S,2R)-2-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-2-(3-methoxyphenyl)-1-methylethyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZD-5423 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/641H0Q518W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[4-Phenyl-3-(trifluoromethyl)phenyl]-1-benzothiophen-5-yl]methylamino]propanoic acid](/img/structure/B1666138.png)













